

# Liraglutide's Impact on Cardiovascular Autonomic Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant cardiovascular benefits in patients with type 2 diabetes. While its effects on glycemic control and weight reduction are well-established, its influence on cardiovascular autonomic function presents a more complex picture. This technical guide provides an in-depth analysis of the current understanding of liraglutide's impact on the autonomic nervous system's control of the cardiovascular system, with a focus on quantitative data from clinical studies, detailed experimental protocols, and the underlying signaling pathways.

### **Quantitative Data Summary**

The following tables summarize the quantitative effects of liraglutide on key parameters of cardiovascular autonomic function as reported in various clinical trials.

Table 1: Effects of Liraglutide on Heart Rate (HR)



| Study                             | Participa<br>nt<br>Populatio<br>n                            | Liraglutid<br>e Dose | Treatmen<br>t Duration          | Change in Mean HR (beats/mi n) vs. Placebo/ Comparat or | p-value | Citation |
|-----------------------------------|--------------------------------------------------------------|----------------------|---------------------------------|---------------------------------------------------------|---------|----------|
| Kumarathu<br>rai et al.<br>(2016) | Overweight<br>, newly<br>diagnosed<br>T2D with<br>stable CAD | 1.8 mg/day           | 12 + 12<br>weeks<br>(crossover) | +8.1                                                    | 0.003   | [1]      |
| Noge et al.<br>(2020)             | T2D patients of South Asian descent                          | 1.8 mg/day           | 26 weeks                        | +10                                                     | 0.001   | [2]      |
| Jorsal et al.<br>(2019)           | T2D<br>patients                                              | 1.8 mg/day           | Not<br>Specified                | +5.4<br>(daytime)                                       | 0.011   | [3]      |

Table 2: Effects of Liraglutide on Heart Rate Variability (HRV)



| Study                             | Participa<br>nt<br>Populatio<br>n                            | Liraglutid<br>e Dose | Treatmen<br>t Duration          | Key HRV Findings vs. Placebol Comparat or                                                                                 | p-value                    | Citation |
|-----------------------------------|--------------------------------------------------------------|----------------------|---------------------------------|---------------------------------------------------------------------------------------------------------------------------|----------------------------|----------|
| Kumarathu<br>rai et al.<br>(2016) | Overweight<br>, newly<br>diagnosed<br>T2D with<br>stable CAD | 1.8 mg/day           | 12 + 12<br>weeks<br>(crossover) | Decreased<br>SDNN<br>(-33.9 ms),<br>Decreased<br>RMSSD<br>(-0.3 log-<br>ms),<br>Reduced<br>HF power<br>(-0.7 log-<br>ms²) | <0.001,<br>0.025,<br>0.026 | [1][4]   |
| Jorsal et al.<br>(2019)           | T2D<br>patients                                              | 1.8 mg/day           | Not<br>Specified                | No<br>significant<br>change in<br>SDNN,<br>RMSSD,<br>HF, or LF<br>power                                                   | Not<br>significant         | [3]      |

SDNN: Standard deviation of all normal-to-normal (NN) intervals; RMSSD: Root mean square of successive differences in NN intervals; HF: High-frequency power; LF: Low-frequency power; T2D: Type 2 Diabetes; CAD: Coronary Artery Disease.

## **Key Experimental Protocols**

A detailed understanding of the methodologies employed in clinical investigations is crucial for the interpretation of their findings. Below are summaries of the experimental protocols from key studies on liraglutide and cardiovascular autonomic function.



# Kumarathurai et al. (2016): Randomized, Double-Blind, Placebo-Controlled Crossover Study

- Objective: To examine the effect of liraglutide on HRV and diurnal variation of HR in overweight patients with newly diagnosed type 2 diabetes and stable coronary artery disease.[1]
- Study Design: A double-blind, placebo-controlled, crossover study with two 12-week treatment periods separated by a washout period.[4]
- Participants: 41 overweight individuals with newly diagnosed type 2 diabetes and stable coronary artery disease.[5]
- Intervention: Participants were randomized to receive either liraglutide (escalated to 1.8 mg daily) or a matching placebo, in addition to metformin therapy.[4][5]
- Cardiovascular Autonomic Function Assessment:
  - 24-Hour Holter Monitoring: Continuous electrocardiogram (ECG) recordings were used to assess HR and HRV.
  - HRV Analysis:
    - Time Domain: Standard deviation of NN intervals (SDNN) and the root mean square of successive differences between normal heartbeats (RMSSD) were calculated.[1][4]
    - Frequency Domain: High-frequency (HF) and low-frequency (LF) power were analyzed to assess sympathovagal balance.[1][4]

## Jorsal et al. (2019): Randomized, Open, Parallel-Group Study

- Objective: To investigate the effects of liraglutide compared with glimepiride on HR and HRV in patients with type 2 diabetes.[3]
- Study Design: A post-hoc analysis of a randomized, open-label, parallel-group study.



- Participants: 62 individuals with type 2 diabetes.[3]
- Intervention: Patients were randomized to receive either liraglutide (1.8 mg daily) or glimepiride (4 mg daily), both in combination with metformin.[3]
- Cardiovascular Autonomic Function Assessment:
  - 24-Hour Holter Monitoring: Used to assess HR and HRV.
  - HRV Analysis: SDNN, RMSSD, HF, and LF power were analyzed.[3]

### **Signaling Pathways and Mechanisms of Action**

The influence of liraglutide on cardiovascular autonomic function is multifaceted, involving both central and peripheral mechanisms. The following diagrams illustrate the key signaling pathways.



Click to download full resolution via product page

Caption: Central mechanism of liraglutide on heart rate.

Liraglutide can cross the blood-brain barrier or act on circumventricular organs (CVOs) to bind to GLP-1 receptors (GLP-1R) in the brainstem, specifically in the nucleus of the solitary tract (NTS), area postrema (AP), and dorsal motor nucleus of the vagus (DMX). This engagement leads to an increase in sympathetic outflow and a decrease in parasympathetic (vagal) outflow to the heart, resulting in an increased heart rate.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. [PDF] How to measure baroreflex sensitivity: from the cardiovascular laboratory to daily life | Semantic Scholar [semanticscholar.org]



- 2. An Overview of Similarities and Differences in Metabolic Actions and Effects of Central Nervous System Between Glucagon-Like Peptide-1 Receptor Agonists (GLP-1RAs) and Sodium Glucose Co-Transporter-2 Inhibitors (SGLT-2is) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Baroreflex Sensitivity: Measurement and Clinical Implications PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Methods on the Assessment of Human Baroreflex Function PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Liraglutide's Impact on Cardiovascular Autonomic Function: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673954#liraglutide-s-impact-on-cardiovascular-autonomic-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com